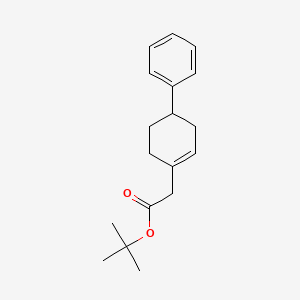

(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester

Description

“(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester” is a cyclohexenyl-substituted acetic acid derivative featuring a phenyl group at the 4-position of the cyclohexene ring and a tert-butyl ester moiety. This compound is structurally characterized by:

- Cyclohexenyl core: A six-membered ring with one double bond, contributing to conformational rigidity.

- Phenyl substituent: Introduces aromaticity and enhances hydrophobicity.

- tert-Butyl ester group: A bulky protecting group that improves solubility in organic solvents and stabilizes the ester against hydrolysis.

Properties

CAS No. |

919769-04-3 |

|---|---|

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

tert-butyl 2-(4-phenylcyclohexen-1-yl)acetate |

InChI |

InChI=1S/C18H24O2/c1-18(2,3)20-17(19)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-9,16H,10-13H2,1-3H3 |

InChI Key |

NKQGCBNUONEPNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CCC(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction of Cyclohexene Derivatives

This method involves the reaction of cyclohexene derivatives with acetic acid derivatives in the presence of a catalyst.

- Cyclohexene

- Acetic acid or acetic anhydride

- Acid catalyst (e.g., sulfuric acid)

- Combine cyclohexene with acetic acid in a reaction flask.

- Add a few drops of sulfuric acid as a catalyst.

- Heat the mixture to reflux for several hours.

- After completion, neutralize the reaction mixture and extract the product using an organic solvent.

- Purify the crude product through column chromatography.

Yield and Purity:

This method typically yields around 70-80% with high purity levels, depending on the purification steps taken.

Method 2: Alkylation of Phenylcyclohexene

In this method, phenylcyclohexene is alkylated using tert-butyl bromide in the presence of a base.

- Phenylcyclohexene

- Tert-butyl bromide

- Strong base (e.g., potassium tert-butoxide)

- Dissolve phenylcyclohexene in an appropriate solvent (e.g., DMF or DMSO).

- Add potassium tert-butoxide and stir until dissolved.

- Slowly add tert-butyl bromide to the mixture.

- Heat under reflux for several hours.

- After completion, quench the reaction with water and extract the organic layer.

- Purify using silica gel chromatography.

Yield and Purity:

This approach can yield about 75% with good purity, often requiring minimal additional purification.

Method 3: Direct Esterification

This method employs direct esterification of (4-Phenyl-1-cyclohexenyl)acetic acid with tert-butanol.

- (4-Phenyl-1-cyclohexenyl)acetic acid

- Tert-butanol

- Acid catalyst (e.g., p-toluenesulfonic acid)

- Mix (4-Phenyl-1-cyclohexenyl)acetic acid with tert-butanol in a flask.

- Add p-toluenesulfonic acid as a catalyst.

- Heat the mixture under reflux for several hours.

- After cooling, neutralize and extract the product.

- Purify through distillation or chromatography.

Yield and Purity:

This method can achieve yields of up to 85%, with high purity following proper purification techniques.

The following table summarizes the key aspects of each preparation method:

| Method | Reagents Used | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Reaction of Cyclohexene | Cyclohexene, acetic acid, catalyst | 70-80 | High | Simple procedure, readily available reagents |

| Alkylation | Phenylcyclohexene, tert-butyl bromide, base | 75 | Good | Efficient alkylation process |

| Direct Esterification | (4-Phenyl-1-cyclohexenyl)acetic acid, tert-butanol | 85 | High | High yield and purity |

The preparation of (4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester can be achieved through various methods, each offering distinct advantages in terms of yield and simplicity. The choice of method may depend on available reagents, desired purity levels, and specific application requirements in synthetic chemistry or pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, involves the use of a strong base like sodium hydroxide.

Reduction: Reduction reactions typically use lithium aluminum hydride (LiAlH4) in anhydrous ether as the solvent.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

Hydrolysis: The major products are (4-Phenyl-1-cyclohexenyl)acetic acid and tert-butyl alcohol.

Reduction: The major product is (4-Phenyl-1-cyclohexenyl)methanol.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of derivatives of (4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester. For instance, a high-throughput screening approach was utilized to evaluate its efficacy against Mycobacterium tuberculosis. The compound exhibited significant activity, with modifications leading to improved potency in specific analogs. The minimum inhibitory concentration (MIC) values for various derivatives were reported, demonstrating the compound's potential as a lead in antibiotic development .

| Compound | MIC (µM) |

|---|---|

| 4PP-1 | 6.3 |

| 4PP-2 | 2.0 |

| 4PP-3 | 6.8 |

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of this compound. Studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The compound's ability to modulate inflammatory pathways has been documented, suggesting its utility in developing new anti-inflammatory drugs .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification Reactions : It can be used to synthesize other esters through reaction with alcohols.

- Aldol Condensation : The compound can undergo aldol reactions to form larger carbon skeletons, which are crucial in synthesizing complex natural products.

Case Study 1: Synthesis of New Derivatives

In a study aimed at exploring new derivatives for enhanced biological activity, researchers synthesized several analogs of this compound. The modifications included varying the substituents on the phenyl ring and altering the cyclohexene moiety. These derivatives were tested for their biological activity against various pathogens and exhibited promising results, indicating that structural modifications can significantly influence efficacy .

Case Study 2: Environmental Impact Assessment

Another significant application involves assessing the environmental impact of using this compound in industrial processes. Researchers evaluated its biodegradability and toxicity profiles, concluding that while the compound is effective in synthesis and medicinal applications, careful consideration of its environmental footprint is necessary for sustainable use .

Mechanism of Action

The mechanism of action of (4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester involves its hydrolysis by esterases to produce (4-Phenyl-1-cyclohexenyl)acetic acid and tert-butyl alcohol. The acid can then interact with various molecular targets, depending on the biological context. For example, it may inhibit certain enzymes or interact with receptors, leading to specific physiological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

*Estimated based on structural analogs.

Key Observations:

Hydrophobicity (XLogP3) :

- The target compound’s phenyl and cyclohexenyl groups likely increase its XLogP3 (~3.5*) compared to analogs with polar substituents (e.g., chloro-acetyl in , XLogP3 = 2.7). However, it is less lipophilic than the silanyloxy-containing compound (, XLogP3 >5.0).

Hydrogen Bonding: Unlike and , which have amino or carboxymethyl groups (H-bond donors), the target lacks H-bond donors, reducing solubility in polar solvents.

Reactivity :

- The formyl-imidazole in and silanyloxy group in introduce sites for further functionalization, whereas the target’s phenyl group may favor electrophilic substitution reactions.

Research Implications

- Drug Design : The tert-butyl ester in the target and analogs (e.g., ) is a common prodrug strategy to enhance bioavailability.

- Material Science : High lipophilicity (e.g., ) and rigid cyclohexenyl cores (target) could optimize performance in polymer matrices.

- Limitations : Direct experimental data for the target compound are lacking; predictions rely on structural extrapolation.

Biological Activity

(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester (commonly referred to as 4PCA) is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of 4PCA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4PCA can be described by the following characteristics:

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C14H18O2 |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | This compound |

The biological activity of 4PCA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Studies have indicated that 4PCA can inhibit specific enzymes, potentially affecting metabolic pathways related to inflammation and pain.

- Receptor Modulation : The compound may interact with certain G-protein coupled receptors, influencing signaling pathways related to pain perception and inflammatory responses.

Anti-inflammatory Activity

Research has shown that 4PCA exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases.

Analgesic Effects

The analgesic properties of 4PCA have been evaluated in animal models. In these studies, administration of the compound resulted in a marked reduction in pain responses, indicating its potential as a therapeutic agent for pain relief.

Case Studies and Research Findings

Several studies have explored the biological activity of 4PCA:

- In Vivo Analgesic Study : A study conducted on mice demonstrated that administration of 4PCA at varying doses resulted in significant pain relief compared to control groups. The effective dose ranged from 10 mg/kg to 30 mg/kg, correlating with a decrease in behavioral pain responses (e.g., tail-flick test) .

- Anti-inflammatory Evaluation : Another research project investigated the anti-inflammatory effects of 4PCA using a carrageenan-induced paw edema model. The results indicated that treatment with 4PCA significantly reduced paw swelling compared to untreated controls, supporting its use as an anti-inflammatory agent .

- Cytokine Production Study : In vitro assays revealed that 4PCA treatment led to decreased levels of TNF-alpha and IL-6 in cultured macrophages, highlighting its potential for modulating immune responses .

Comparative Analysis

To better understand the unique properties of 4PCA, it is beneficial to compare it with structurally similar compounds:

| Compound | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|

| This compound | High | Moderate |

| Ibuprofen | Moderate | High |

| Aspirin | High | Moderate |

Q & A

Basic: What synthetic methodologies are commonly used to prepare (4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves alkylation or esterification reactions. For example, alkylation of a cyclohexenyl precursor with bromoacetic acid tert-butyl ester (BrCH₂COOtBu) in the presence of a base like potassium carbonate (K₂CO₃) is a common route . Reaction conditions such as solvent choice (e.g., dry acetone or acetonitrile), temperature (reflux at ~80°C), and stoichiometric ratios (1.1–1.2 equivalents of alkylating agent) significantly impact yield. Post-reaction purification via solvent extraction (e.g., ether/water partitioning) and column chromatography is critical to isolate the product .

Advanced: How can the alkylation step for introducing the tert-butyl ester group be optimized to minimize side reactions?

Methodological Answer:

Optimization involves:

- Catalyst/base selection: Use anhydrous K₂CO₃ to avoid hydrolysis of the tert-butyl ester .

- Solvent polarity: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity but may increase side reactions; dry acetone balances reactivity and selectivity .

- Temperature control: Gradual heating during reflux prevents decomposition of heat-sensitive intermediates .

- Stoichiometry: A slight excess of BrCH₂COOtBu (1.2 eq) ensures complete conversion while minimizing unreacted starting material .

Basic: Which analytical techniques are essential for characterizing tert-butyl ester derivatives, and how should data be interpreted?

Methodological Answer:

- TLC: Monitor reaction progress using hexane:ethyl acetate (3:1) as the mobile phase; tert-butyl esters typically exhibit higher Rf values due to hydrophobicity .

- LCMS/HPLC: Confirm molecular weight ([M+H]⁺ peaks) and purity (>95%) via LCMS (e.g., m/z 757 observed for a related compound) and retention time consistency (e.g., 1.23 minutes under specific conditions) .

- NMR: Key signals include tert-butyl protons at ~1.4 ppm (singlet) and acetate carbonyls at ~170 ppm in ¹³C NMR .

Advanced: How should researchers resolve contradictions in deuterium exchange data when assessing ester stability under basic conditions?

Methodological Answer:

- Experimental replication: Conduct exchange studies in deuterated solvents (e.g., D₂O:CD₃CN) with controlled pH (e.g., KOD solutions) to track α-CH₂ hydrogen/deuterium exchange rates .

- Kinetic analysis: Compare rate constants (k) under varying conditions; slower exchange rates in polar aprotic solvents suggest greater steric protection of the ester group .

- Contradiction resolution: If conflicting data arise, verify solvent purity, exclude moisture, and repeat experiments with internal standards (e.g., 4-nitrophenol) to validate results .

Basic: What safety protocols are critical when handling tert-butyl esters in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as these compounds are often lachrymators and irritants .

- Ventilation: Perform reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., methyl tert-butyl ether) .

- Storage: Keep compounds in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced: What strategies improve efficiency in multi-step syntheses involving tert-butyl ester protection/deprotection?

Methodological Answer:

- Protection: Use acid-labile groups (e.g., tert-butyl esters) that can be cleaved with trifluoroacetic acid (TFA) without affecting other functionalities .

- Intermediate stability: Monitor protecting group integrity via LCMS during steps involving reducing agents (e.g., NaBH₄) or Pd/C hydrogenation, which may prematurely deprotect esters .

- Deprotection optimization: For acid-sensitive substrates, employ milder conditions (e.g., HCl in dioxane) to avoid decomposition .

Advanced: How can researchers address low yields in the final esterification step of complex cyclohexenyl derivatives?

Methodological Answer:

- Steric hindrance mitigation: Use bulky bases (e.g., DIPEA) to deprotonate hindered hydroxyl groups before esterification .

- Activation reagents: Employ carbodiimides (e.g., DCC) or coupling agents (HATU) to enhance reactivity between carboxylic acids and tert-butanol .

- Solvent selection: Low-polarity solvents (e.g., toluene) improve solubility of aromatic intermediates and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.